
Sodium iodohippurate (131I)
Übersicht
Beschreibung
Iodohippurate sodium I-131 is a radiopharmaceutical compound used primarily in the diagnostic evaluation of kidney function and urinary tract obstructions. It is a sterile solution containing o-iodohippurate sodium, in which a portion of the molecules contain radioactive iodine (I-131) in the molecular structure . This compound is particularly valuable in renal scintigraphy, allowing for the assessment of effective renal plasma flow and other renal functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-131 involves the iodination of hippuric acid. The process typically includes the following steps:
Iodination: Hippuric acid is reacted with iodine-131 in the presence of an oxidizing agent to introduce the radioactive iodine into the benzene ring.
Neutralization: The resulting iodinated product is neutralized with sodium hydroxide to form the sodium salt of iodohippurate.
Industrial Production Methods: Industrial production of iodohippurate sodium I-131 follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and specific activity. Quality control measures include radiochemical purity assessments using thin-layer chromatography and ensuring the pH of the final product is between 7.0 and 8.5 .
Types of Reactions:
Substitution Reactions: Iodohippurate sodium I-131 can undergo nucleophilic substitution reactions due to the presence of the iodine atom on the benzene ring.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial iodination step.
Sodium Hydroxide: Utilized for neutralization to form the sodium salt.
Major Products:
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging of Renal Function
Sodium iodohippurate (131I) is primarily utilized for:
- Measuring Effective Renal Plasma Flow (ERPF): It allows for the evaluation of kidney blood flow and function, which is crucial in diagnosing renal impairments and conditions like renovascular hypertension .
- Assessing Tubular Function: The compound helps in determining how well the renal tubules are functioning, which is essential for diagnosing tubular dysfunctions .
- Evaluating Urinary Tract Obstructions: It assists in identifying obstructions within the urinary tract by visualizing urine outflow from the pyelocalyceal system .
Pharmacokinetics
The pharmacokinetic profile of sodium iodohippurate (131I) includes:
- Rapid Excretion: Following intravenous administration, approximately 90% of the compound is excreted through the kidneys within 24 hours, with significant uptake occurring within the first 5 minutes .
- Binding Characteristics: About two-thirds of sodium iodohippurate binds reversibly to plasma proteins, influencing its distribution and excretion rates .
Renal Imaging Studies
A study conducted by Taplin et al. highlighted the use of sodium iodohippurate (131I) in producing characteristic curves during renal imaging. These curves reflect vascular capacity and tubular secretion dynamics, which are critical for assessing kidney health .
Evaluation of Renal Transplant Function
In cases involving renal transplants, sodium iodohippurate (131I) has been instrumental in evaluating graft function and detecting complications such as rejection or dysfunction .
Wirkmechanismus
The mechanism of action of iodohippurate sodium I-131 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is quickly taken up by the renal system, with maximum renal uptake occurring within 2-5 minutes. The radioactive iodine (I-131) emits gamma radiation, which can be detected using imaging equipment to assess renal function and urinary tract obstructions . The compound primarily targets the renal tubules and glomeruli, allowing for detailed imaging and functional analysis of the kidneys .
Vergleich Mit ähnlichen Verbindungen
Iodohippuric Acid I-123: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope (I-123) that has a shorter half-life and emits less radiation.
Sodium Iodide I-131: Used in the treatment of thyroid disorders and as a diagnostic agent for thyroid function, but not specifically for renal imaging.
Uniqueness: Iodohippurate sodium I-131 is unique due to its specific application in renal scintigraphy and its ability to provide detailed imaging of renal function and urinary tract dynamics. Its longer half-life compared to Iodohippuric Acid I-123 allows for extended imaging sessions, making it particularly useful in clinical settings .
Biologische Aktivität
Sodium iodohippurate (131I) is a radiopharmaceutical compound primarily used in nuclear medicine for its ability to assess renal function and to treat certain thyroid conditions. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.
Sodium iodohippurate (131I) is an organic compound classified under hippuric acids, with the chemical formula . It consists of a benzoyl group linked to a glycine derivative, modified by the incorporation of the radioactive iodine isotope . The compound is notable for its dual emission of radiation: beta particles for therapeutic effects and gamma radiation for diagnostic imaging.
Mechanism of Action:
- Absorption and Distribution: After oral administration, sodium iodohippurate (131I) is rapidly absorbed from the gastrointestinal tract (approximately 90% within 60 minutes). It is then distributed throughout the extracellular fluid and primarily taken up by the kidneys due to the sodium/iodide symporter .
- Radiation Effects: The therapeutic efficacy arises from beta radiation, which induces cellular damage in target tissues, particularly in hyperfunctioning thyroid cells. The gamma radiation facilitates imaging and localization of the compound .
Pharmacodynamics
The biological activity of sodium iodohippurate (131I) is characterized by its interaction with renal tissues and thyroid cells. The compound's uptake in these organs allows for both diagnostic and therapeutic applications:
- Renal Function Assessment: Sodium iodohippurate (131I) is utilized to evaluate renal blood flow and function through scintigraphy. Its renal clearance can be measured, providing insights into kidney health .
- Thyroid Treatment: It is employed in treating hyperthyroidism and differentiated thyroid cancer by selectively damaging thyroid tissue through localized radiation exposure .
Case Studies and Clinical Applications
Numerous studies highlight the effectiveness and safety profile of sodium iodohippurate (131I) in clinical settings:
- Assessment of Renal Function:
- Treatment of Thyroid Disorders:
- Diagnostic Imaging:
Adverse Effects and Considerations
While sodium iodohippurate (131I) is generally well-tolerated, potential adverse effects include:
- Radiation exposure risks, particularly in sensitive populations.
- Possible allergic reactions or thyroid dysfunction post-treatment.
Monitoring renal function post-administration is crucial due to variations in individual uptake based on pre-existing conditions .
Summary Table: Key Characteristics
Property | Description |
---|---|
Chemical Formula | |
Physical Half-Life | 8.04 days |
Biological Half-Life | Approximately 120 days in thyroid tissue |
Primary Use | Renal function assessment; treatment of hyperthyroidism and thyroid cancer |
Mechanism | Beta radiation induces cellular damage; gamma radiation aids imaging |
Administration Route | Oral or intravenous |
Eigenschaften
CAS-Nummer |
881-17-4 |
---|---|
Molekularformel |
C9H7INNaO3 |
Molekulargewicht |
331.05 g/mol |
IUPAC-Name |
sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |
InChI-Schlüssel |
XYITYKDGJLHYPW-UDYUCQKZSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Key on ui other cas no. |
881-17-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.